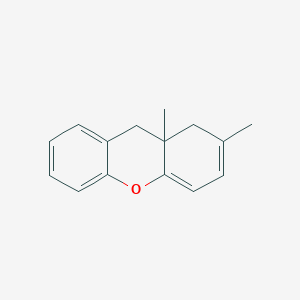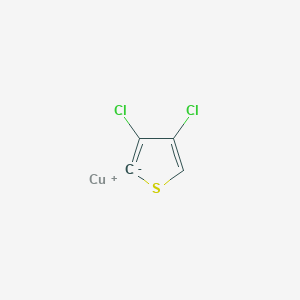
copper(1+);3,4-dichloro-2H-thiophen-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);3,4-dichloro-2H-thiophen-2-ide is a coordination compound where copper is in the +1 oxidation state, and it is coordinated with a 3,4-dichloro-2H-thiophen-2-ide ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);3,4-dichloro-2H-thiophen-2-ide typically involves the reaction of copper(I) salts with 3,4-dichloro-2H-thiophen-2-ide ligands under controlled conditions. One common method is:
Starting Materials: Copper(I) chloride and 3,4-dichloro-2H-thiophen-2-ide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of copper(I) to copper(II).
Solvent: A polar aprotic solvent such as dimethyl sulfoxide or acetonitrile is often used.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Copper(1+) can be oxidized to copper(2+) under certain conditions, which may affect the stability of the compound.
Reduction: The compound can undergo reduction reactions, particularly in the presence of strong reducing agents.
Substitution: Ligand substitution reactions can occur, where the 3,4-dichloro-2H-thiophen-2-ide ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents can be used to oxidize copper(1+) to copper(2+).
Reducing Agents: Sodium borohydride or other strong reducing agents can reduce copper(2+) back to copper(1+).
Substitution Reactions: Ligand exchange can be facilitated by using excess ligands or by changing the solvent and temperature conditions.
Major Products
Oxidation Products: Copper(2+) complexes with 3,4-dichloro-2H-thiophen-2-ide or other ligands.
Reduction Products: Copper(0) or other reduced forms of copper.
Substitution Products: New copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
Copper(1+);3,4-dichloro-2H-thiophen-2-ide is used as a catalyst in various organic reactions, including cross-coupling reactions and cycloaddition reactions. Its unique electronic properties make it an effective catalyst for these transformations.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The copper ion can interact with biological molecules, leading to the disruption of microbial cell functions.
Medicine
The compound is being investigated for its potential use in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry
In industrial applications, this compound is used in the production of advanced materials, including conductive polymers and nanomaterials. Its unique properties contribute to the performance and stability of these materials.
Wirkmechanismus
The mechanism of action of copper(1+);3,4-dichloro-2H-thiophen-2-ide involves its ability to coordinate with various molecular targets. The copper ion can participate in redox reactions, altering the oxidation state of other molecules. The 3,4-dichloro-2H-thiophen-2-ide ligand can also interact with biological molecules, affecting their function.
Molecular Targets and Pathways
Redox Reactions: Copper(1+) can participate in redox reactions, influencing the redox state of cellular components.
Ligand Interactions: The ligand can bind to proteins and other biomolecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(1+);3,4-dichloro-2H-thiophen-2-ide: Similar compounds include other copper(I) complexes with different ligands, such as copper(I) chloride, copper(I) bromide, and copper(I) iodide.
3,4-Dichloro-2H-thiophen-2-ide: Similar ligands include other halogenated thiophenes, such as 3,4-dibromo-2H-thiophen-2-ide and 3,4-difluoro-2H-thiophen-2-ide.
Uniqueness
This compound is unique due to the specific electronic and steric properties imparted by the 3,4-dichloro-2H-thiophen-2-ide ligand
Eigenschaften
CAS-Nummer |
61209-00-5 |
|---|---|
Molekularformel |
C4HCl2CuS |
Molekulargewicht |
215.57 g/mol |
IUPAC-Name |
copper(1+);3,4-dichloro-2H-thiophen-2-ide |
InChI |
InChI=1S/C4HCl2S.Cu/c5-3-1-7-2-4(3)6;/h1H;/q-1;+1 |
InChI-Schlüssel |
RLPTVXRFMNTOAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=[C-]S1)Cl)Cl.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




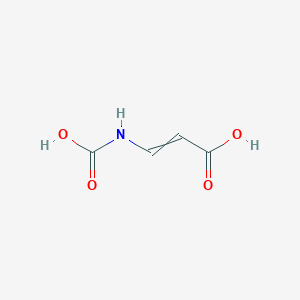
![Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-](/img/structure/B14600770.png)

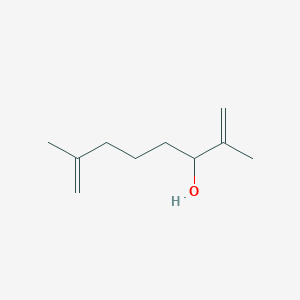
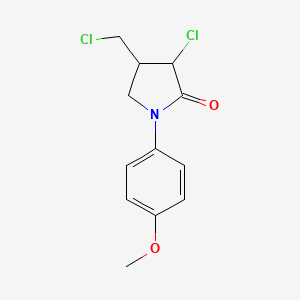
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)
![Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]-](/img/structure/B14600804.png)

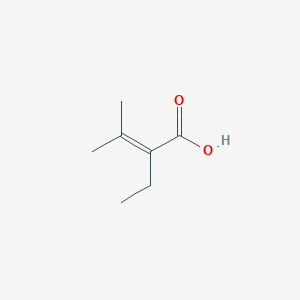

![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)
